

Unlocking Targeted Protein Degradation: A Technical Guide to Benzyl-PEG2-CH2-Boc

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Compound of Interest		
Compound Name:	Benzyl-PEG2-CH2-Boc	
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For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount. These heterobifunctional molecules, which coopt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, rely critically on the linker component that bridges the target protein binder and the E3 ligase ligand. This technical guide provides an in-depth overview of **Benzyl-PEG2-CH2-Boc**, a versatile PEGbased linker, offering insights into its synthesis, physicochemical properties, and application in the development of novel PROTACs.

Core Concepts: The Role of Benzyl-PEG2-CH2-Boc in PROTAC Design

Benzyl-PEG2-CH2-Boc, with the CAS number 1643957-26-9 and molecular formula C17H26O5, is a bifunctional linker designed for PROTAC synthesis.[1] Its structure incorporates several key features that are advantageous for drug development:

Polyethylene Glycol (PEG) Spacer: The PEG2 motif enhances the solubility and permeability
of the resulting PROTAC molecule, which are crucial pharmacokinetic properties. The
flexibility of the PEG chain also allows for optimal orientation of the two ligands to facilitate
the formation of a stable ternary complex between the target protein and the E3 ligase.[2][3]



- Benzyl Group: The benzyl group can introduce a degree of rigidity to the linker, which can be beneficial for optimizing the binding affinity and selectivity of the PROTAC.[2] It can also participate in hydrophobic interactions that may contribute to the stability of the ternary complex.
- Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group provides a stable, yet
 readily cleavable, handle for the sequential and controlled synthesis of the PROTAC
 molecule. The Boc group is typically removed under acidic conditions to reveal a primary
 amine, which can then be coupled to either the target protein ligand or the E3 ligase ligand.

The overall structure of **Benzyl-PEG2-CH2-Boc** is strategically designed to offer a balance of flexibility, solubility, and synthetic accessibility, making it a valuable tool in the PROTAC developer's arsenal.

Physicochemical and Characterization Data

A comprehensive understanding of the physicochemical properties of a linker is essential for rational PROTAC design. Below is a summary of the key data for **Benzyl-PEG2-CH2-Boc**.

Property	Value	Reference
CAS Number	1643957-26-9	[1]
Molecular Formula	C17H26O5	[1]
Molecular Weight	326.39 g/mol	[1]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO, DMF, Methanol	_
Storage	Store at -20°C to -80°C	[1]

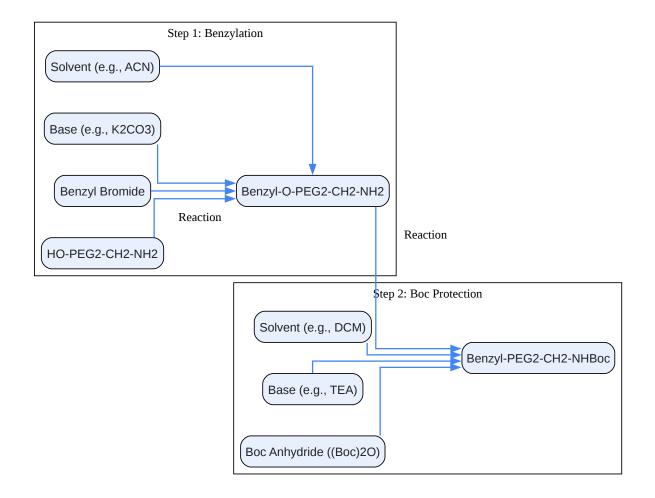
Note: Experimental data such as NMR and Mass Spectrometry for **Benzyl-PEG2-CH2-Boc** are typically provided by the supplier. Researchers should always refer to the Certificate of Analysis for lot-specific data.



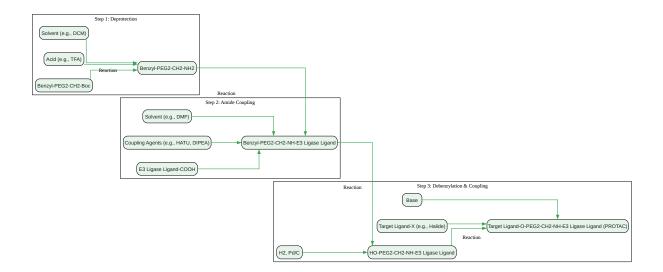
Proposed Synthesis of Benzyl-PEG2-CH2-Boc

While specific, peer-reviewed synthetic procedures for **Benzyl-PEG2-CH2-Boc** are not readily available in the public domain, a plausible multi-step synthesis can be proposed based on established organic chemistry principles. The following workflow outlines a potential synthetic route.

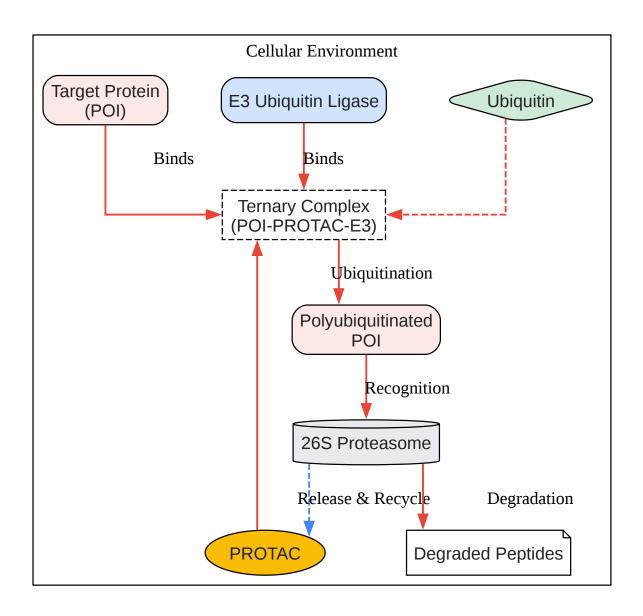












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